Decahydroquinolin-8-ol
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Overview
Description
Decahydroquinolin-8-ol is a bicyclic organic compound that belongs to the class of quinolines It is characterized by a quinoline core structure that is fully hydrogenated, with a hydroxyl group attached to the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decahydroquinolin-8-ol typically involves the hydrogenation of quinolin-8-ol. One common method is the catalytic hydrogenation using palladium or platinum catalysts under high pressure and temperature conditions. Another approach involves the reduction of quinolin-8-ol using sodium borohydride in the presence of a suitable solvent such as ethanol .
Industrial Production Methods
Industrial production of this compound often employs continuous flow hydrogenation processes. These methods utilize fixed-bed reactors with supported metal catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient hydrogenation while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
Decahydroquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinolin-8-one derivatives.
Reduction: Further reduction can lead to the formation of fully saturated quinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include quinolin-8-one derivatives, fully saturated quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Decahydroquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: this compound derivatives have shown potential as antimicrobial, anticancer, and antiviral agents.
Industry: It is utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of decahydroquinolin-8-ol and its derivatives involves interactions with various molecular targets. For instance, in medicinal applications, it can act as a chelating agent, binding to metal ions and disrupting essential biological processes in pathogens. The hydroxyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with metal ions .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: The non-hydrogenated form of decahydroquinolin-8-ol, known for its strong metal-chelating properties.
8-Hydroxyquinoline: Another related compound with significant biological activity and applications in medicinal chemistry.
Decahydroquinoline: Lacks the hydroxyl group but shares the fully hydrogenated quinoline core.
Uniqueness
This compound is unique due to its fully hydrogenated structure combined with the presence of a hydroxyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
Decahydroquinolin-8-ol is a compound that has garnered attention for its diverse biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Overview of this compound
This compound is a derivative of the quinoline family, characterized by a bicyclic structure containing nitrogen. The compound's unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.
Synthesis of this compound
The synthesis of this compound typically involves several steps, including cyclization reactions and functional group modifications. Recent advancements have focused on optimizing synthetic routes to enhance yield and selectivity. For instance, an asymmetric epoxidation followed by intramolecular Diels-Alder reactions has been reported as an effective method for synthesizing related compounds, which may serve as precursors to decahydroquinolin derivatives .
Biological Activities
This compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
- Studies have shown that compounds related to this compound possess significant antimicrobial properties against various pathogens. For example, derivatives have been tested against bacterial strains and fungi, demonstrating efficacy comparable to established antimicrobial agents .
2. Anticancer Properties
- Research indicates that decahydroquinolin derivatives can inhibit the proliferation of cancer cell lines. In vitro studies have highlighted their potential as anticancer agents through mechanisms such as apoptosis induction and cell cycle arrest .
3. Neuroprotective Effects
- The compound has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Its ability to chelate metal ions may play a role in mitigating oxidative stress associated with conditions like Alzheimer's disease .
4. Antiviral Activity
- Recent studies have explored the antiviral potential of decahydroquinolin derivatives against viruses such as dengue and potentially SARS-CoV-2. The structure-activity relationship (SAR) analyses suggest that modifications can enhance antiviral efficacy, indicating promise for future drug development .
Case Studies and Research Findings
Several case studies illustrate the biological activity of this compound:
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for developing more potent derivatives of this compound. Modifications at specific positions on the quinoline ring can significantly influence biological activity. For instance, increasing lipophilicity has been correlated with improved antiviral effects .
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-8-5-1-3-7-4-2-6-10-9(7)8/h7-11H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZABKRWAAOTCOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCNC2C(C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32258-81-4 |
Source
|
Record name | decahydroquinolin-8-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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